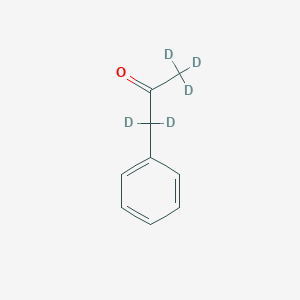

Phenylacetone-d5

Description

Structure

3D Structure

Properties

CAS No. |

947-14-8 |

|---|---|

Molecular Formula |

C9H10O |

Molecular Weight |

139.21 g/mol |

IUPAC Name |

1,1,1,3,3-pentadeuterio-3-phenylpropan-2-one |

InChI |

InChI=1S/C9H10O/c1-8(10)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3/i1D3,7D2 |

InChI Key |

QCCDLTOVEPVEJK-WRMAMSRYSA-N |

SMILES |

CC(=O)CC1=CC=CC=C1 |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])C1=CC=CC=C1 |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of phenylacetic acid-d5 with structurally or isotopically analogous compounds:

*Calculated based on non-deuterated phenol (94.11 g/mol) + 5 deuterium substitutions. †Estimated for acenaphthene (154.21 g/mol) + 10 deuterium substitutions.

Research Findings and Key Observations

Isotopic Stability: Deuterated compounds like phenylacetic acid-d5 exhibit enhanced metabolic stability compared to non-deuterated analogs, reducing hydrogen-deuterium exchange rates in biological systems .

Analytical Performance: Phenol-d5 and acenaphthene-d10 achieve higher isotopic purity (≥98–99%) due to standardized production protocols, whereas phenylacetic acid-d5’s 95% purity reflects synthesis challenges with polydeuteration .

Cost and Accessibility: Phenylacetic acid-d5 is priced at ¥10,500/g (95% purity), significantly higher than non-deuterated phenylacetone, which is cheaper but lacks isotopic utility .

Functional Group Impact: Unlike phenol-d5’s hydroxyl group, phenylacetic acid-d5’s carboxyl moiety broadens its utility in synthesizing deuterated carboxylic acid derivatives .

Preparation Methods

Reaction Mechanism and Optimization

The palladium-catalyzed process employs D₂O as the deuterium source, with the AMP group coordinating to the Pd(II) center to activate the γ C(sp²)–H bond. Isotopic labeling exceeding 97% is achieved under optimized conditions (100°C, 24 hours, Pd(OAc)₂ catalyst). Key factors influencing efficacy include:

- Temperature : Elevated temperatures (>80°C) enhance reaction rates but risk decomposition of sensitive intermediates.

- Catalyst Loading : A 5 mol% Pd(OAc)₂ concentration balances cost and reactivity.

- Deuterium Source : Anhydrous D₂O minimizes side reactions compared to deuterated solvents like CD₃OD.

This method is particularly advantageous for synthesizing deuterated analogs of bioactive molecules, such as biphenyl acetic acid derivatives.

Acid-Catalyzed Hydrogen/Deuterium (H/D) Exchange

Classical H/D exchange protocols remain a cornerstone for deuterating ketones, leveraging the acidity of α-hydrogens adjacent to carbonyl groups. For phenylacetone-d5, refluxing phenylacetone in D₂O with a Brønsted acid catalyst (e.g., DCl or D₂SO₄) promotes selective deuteration at the methyl group (C-3) and adjacent positions.

Kinetic and Thermodynamic Considerations

The exchange process follows first-order kinetics, with deuteration efficiency dependent on:

- Acid Strength : Concentrated DCl (35–37%) achieves >90% deuteration at the methyl group within 48 hours.

- Reaction Duration : Prolonged reflux (72+ hours) maximizes deuterium uptake but risks structural degradation.

- Isotopic Purity : Sequential exchanges with fresh D₂O improve atom% D, with industrial processes reporting 98% isotopic enrichment.

A limitation of this approach is the inability to deuterate aromatic hydrogens under mild conditions, necessitating supplementary methods for full positional labeling.

Deuteration via Friedel-Crafts Acylation with Deuterated Reagents

The Friedel-Crafts acylation of benzene with deuterated acetyl chloride (CD₃COCl) offers a direct route to phenylacetone-d3, which can be further deuterated to achieve the d5 isotopologue.

Synthetic Protocol and Yield Optimization

- Deuterated Acetyl Chloride Synthesis :

CD₃COCl is prepared via chlorination of deuterated acetic acid (CD₃COOD) using PCl₅ or SOCl₂. - Acylation Reaction :

Benzene reacts with CD₃COCl in the presence of AlCl₃, yielding PhCOCD₃ (phenylacetone-d3) after hydrolysis. - Secondary Deuteration :

The d3 intermediate undergoes H/D exchange using D₂O and DCl to introduce two additional deuteriums at the α-position (C-1), culminating in this compound.

Key Data :

| Step | Reagents | Conditions | Deuterium Incorporation | Yield |

|---|---|---|---|---|

| Friedel-Crafts Acylation | CD₃COCl, AlCl₃ | 0–5°C, 12 h | 3 D (C-3) | 68% |

| Acidic H/D Exchange | DCl, D₂O | Reflux, 48 h | 2 D (C-1) | 85% |

This two-step approach balances cost and efficiency, making it suitable for large-scale production.

Reductive Deuteration of Nitroalkene Precursors

Nitroalkenes serve as versatile intermediates for ketone synthesis. For this compound, nitropropene derivatives are reduced under deuterated conditions to install deuterium at specific positions.

Iron-Mediated Reductive Hydrolysis

A mixture of nitropropene, D₂O, and iron powder in acetic acid undergoes reductive hydrolysis to yield this compound. The nitro group (-NO₂) is sequentially reduced to an oxime intermediate, which is hydrolyzed to the ketone in the presence of D⁺ ions.

Reaction Scheme :

$$

\text{Ph–CH₂–CH(NO₂)–CH₃} \xrightarrow{\text{Fe, DCl, D₂O}} \text{Ph–CD₂–CO–CD₃} + \text{NH₃} + \text{H₂O}

$$

Advantages :

- Dual incorporation of deuterium from both D₂O and the reducing environment.

- Scalable to multi-gram quantities with 70–75% isolated yield.

Comparative Analysis of Preparation Methods

| Method | Isotopic Efficiency | Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| Pd-Catalyzed C–H Activation | >97% | 85 | High | Moderate |

| Acidic H/D Exchange | 90–98% | 70–85 | Low | High |

| Friedel-Crafts + H/D | 95% | 68–85 | Moderate | High |

| Nitroalkene Reduction | 85–90% | 70–75 | Low | Moderate |

Q & A

Basic: What are the critical considerations for synthesizing and characterizing Phenylacetone-d5 with high isotopic purity?

Methodological Answer:

To ensure high isotopic purity (>98% deuterium incorporation):

- Deuterium Source Selection : Use deuterated precursors (e.g., D₂O, deuterated alkyl halides) with controlled isotopic enrichment. Cross-validate purity via suppliers’ certificates of analysis .

- Synthetic Pathway Optimization : Employ step-wise deuteration (e.g., H/D exchange under acidic/basic conditions) and monitor reaction progress using ²H NMR or LC-MS to detect residual protiated species .

- Analytical Validation : Combine GC-MS (for structural confirmation) and Isotopic Ratio Mass Spectrometry (IRMS) to quantify deuterium distribution. Report deviations in isotopic enrichment using error margins (e.g., ±0.5%) .

Basic: How should researchers design experiments to ensure reproducibility of this compound-based assays?

Methodological Answer:

- Detailed Protocol Documentation : Follow guidelines from Analytical Chemistry and Beilstein Journal of Organic Chemistry:

- Control Experiments : Use internal standards (e.g., non-deuterated phenylacetone) to benchmark signal intensity and retention times in chromatographic analyses .

Advanced: How can isotopic effects of this compound influence kinetic studies in organic reaction mechanisms?

Methodological Answer:

- Kinetic Isotope Effect (KIE) Analysis :

- Data Interpretation : Address contradictions by:

Advanced: What statistical approaches resolve spectral overlaps in this compound analysis when co-eluting with protiated analogs?

Methodological Answer:

- Multivariate Analysis : Use Principal Component Analysis (PCA) to deconvolute overlapping GC-MS or LC-MS peaks. Validate with synthetic mixtures of known isotopic ratios .

- Machine Learning Tools : Train algorithms on spectral libraries to distinguish deuterated/protiated fragment patterns. Report confidence intervals (e.g., 95%) for peak assignments .

- Error Mitigation : Replicate analyses across multiple instruments/labs to identify systematic biases (e.g., column aging effects) .

Advanced: How should researchers address contradictions in reported deuterium retention data for this compound under varying storage conditions?

Methodological Answer:

- Root-Cause Framework :

- Material Variables : Compare deuterium loss rates across batches (e.g., solvent residues, sealing methods) using Accelerated Stability Testing (40°C/75% RH for 6 months) .

- Analytical Variables : Standardize quantification methods (e.g., IRMS vs. ²H NMR) and report instrument detection limits .

- Meta-Analysis : Aggregate literature data into a Contradiction Matrix (Table 1), highlighting methodological divergences (e.g., sample handling protocols) .

Table 1: Contradiction Analysis for Deuterium Retention Data

| Study | Storage Temp (°C) | Container Type | Deuterium Loss (%) | Method Used |

|---|---|---|---|---|

| A | -20 | Glass, sealed | 0.8 | IRMS |

| B | 25 | Plastic, open | 5.2 | ²H NMR |

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., nitrile) and tightly sealed goggles. Avoid latex gloves due to permeability risks .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile deuterated solvents.

- Spill Management : Follow OSHA HCS guidelines: rinse contaminated surfaces with water immediately and isolate waste for proper disposal .

Advanced: How can researchers validate novel applications of this compound in tracer studies without prior literature support?

Methodological Answer:

- Pilot Studies : Design small-scale experiments to test tracer stability in target systems (e.g., metabolic pathways, environmental matrices). Use isotope tracing with LC-HRMS to monitor deuterium retention .

- Peer Consultation : Submit preprints to platforms like ChemRxiv for feedback on methodological soundness before full publication .

- Cross-Disciplinary Frameworks : Adapt protocols from analogous deuterated compounds (e.g., toluene-d8) and adjust for phenylacetone’s unique reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.